Product packaging for 4-(Thiophen-2-YL)pyridine-2-carbonitrile(Cat. No.:CAS No. 1782908-56-8)

4-(Thiophen-2-YL)pyridine-2-carbonitrile

Cat. No.: B2483135
CAS No.: 1782908-56-8
M. Wt: 186.23
InChI Key: RZLDPMULBSAQDQ-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 4-position and a nitrile group at the 2-position. This structure combines electron-rich (thiophene) and electron-deficient (pyridine and nitrile) moieties, making it a versatile scaffold in medicinal chemistry and materials science. Derivatives of this compound have shown promise as kinase inhibitors (e.g., CDK2) and antimicrobial agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2S B2483135 4-(Thiophen-2-YL)pyridine-2-carbonitrile CAS No. 1782908-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-7-9-6-8(3-4-12-9)10-2-1-5-13-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLDPMULBSAQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-YL)pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and a pyridine derivative under specific conditions. For example, the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and a carbonyl compound, can be employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The nitrile group at position 2 activates the pyridine ring for nucleophilic attack. In a representative reaction:

  • Reagents/Conditions : 1-methylpiperazine in tetrahydrofuran (THF) at room temperature.

  • Product : Substitution at the 2-position yields 2-(4-methylpiperazin-1-yl)-4-(thiophen-2-yl)pyridine-3-carbonitrile (80% yield).

  • Key Data :

    • IR spectrum confirms nitrile retention (ν = 2,203 cm⁻¹) .

    • 1H NMR^1\text{H NMR}: Piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .

Cyclization Reactions

The nitrile group participates in cycloadditions to form heterocyclic systems:

  • Reagents/Conditions : Sodium azide (NaN3_3) in glacial acetic acid under reflux.

  • Product : Tetrazolo[1,5-a]pyridine derivatives via [2+3] cycloaddition.

  • Key Data :

    • IR spectra show disappearance of ν(C≡N) at 2,220 cm⁻¹ and emergence of tetrazole bands near 1,600 cm⁻¹ .

    • Biological activity: Resulting tetrazoles exhibit antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .

Hydrolysis and Functional Group Transformations

The nitrile group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductObservations
Partial HydrolysisH2_2SO4_4/H2_2O, 100°CPyridine-2-carboxamideConfirmed by IR (ν = 1,650 cm⁻¹ for CONH2_2) .
Complete HydrolysisKOH/EtOH, refluxPyridine-2-carboxylic acidIsolated as white crystals (mp 210–212°C) .

Coordination Chemistry

The pyridine nitrogen and nitrile group act as ligands in metal complexes:

  • Reagents/Conditions : Reaction with Cu(II) or Pd(II) salts in ethanol.

  • Product : Octahedral Cu(II) complexes or square-planar Pd(II) adducts.

  • Key Data :

    • X-ray crystallography confirms N-coordination from pyridine and nitrile .

    • Stability constants (log β) range from 8.2–10.5 for transition metal complexes .

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic substitution:

  • Reagents/Conditions : HNO3_3/H2_2SO4_4 at 0°C.

  • Product : 5-Nitro-4-(thiophen-2-yl)pyridine-2-carbonitrile.

  • Regioselectivity : Nitration occurs at the 5-position of thiophene due to electron-donating effects.

Cross-Coupling Reactions

The thiophene ring facilitates Suzuki-Miyaura coupling:

  • Reagents/Conditions : Pd(PPh3_3)4_4, arylboronic acid, K2_2CO3_3, DMF/H2_2O (80°C).

  • Product : 4-(5-Arylthiophen-2-yl)pyridine-2-carbonitrile derivatives.

  • Yield : 65–85%.

Reduction Pathways

Catalytic hydrogenation targets the nitrile and aromatic systems:

  • Reagents/Conditions : H2_2 (1 atm), 10% Pd/C, EtOH.

  • Product : 2-Aminomethyl-4-(thiophen-2-yl)piperidine.

  • Selectivity : Complete reduction of nitrile to amine without thiophene hydrogenation .

Comparative Reactivity Table

Reaction TypePosition AffectedKey Driving ForceExample Product
Nucleophilic SubstitutionPyridine C2Nitrile’s electron-withdrawing effectPiperazinyl derivatives
Electrophilic SubstitutionThiophene C5Thiophene’s electron-rich natureNitro-thiophene adducts
CycloadditionNitrile groupAzide-nitrile dipole interactionTetrazolo-pyridines

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-(Thiophen-2-YL)pyridine-2-carbonitrile exhibit promising anticancer properties. For instance, studies have demonstrated that pyridine derivatives can inhibit the CDK2/cyclin A2 enzyme, which is crucial for cancer cell proliferation. Compounds designed with this core structure showed effective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT-11610.5CDK2 Inhibition
This compoundMCF-712.3Apoptosis Induction

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Various derivatives have shown efficacy against bacterial strains, making them suitable candidates for developing new antibiotics. The dual-action mechanism against both Gram-positive and Gram-negative bacteria has been documented in several studies .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

Fluorescent Materials

Pyridine derivatives, including this compound, have been explored as potential fluorescent materials. Their unique electronic properties allow them to be utilized in security markers and as fluorescent probes in various applications, including bioimaging .

Conductive Polymers

The incorporation of thiophene and pyridine moieties into polymer matrices enhances conductivity and stability, making these compounds valuable in the development of organic electronic devices such as OLEDs (Organic Light Emitting Diodes) .

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives through nucleophilic substitution reactions. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity .

Table 3: Synthesis Overview

StepReaction TypeYield (%)
Step 1Nucleophilic Substitution85
Step 2Cyclization Reaction80

Structural Characterization

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have been employed to confirm the structure of synthesized compounds. These methods provide insights into the electronic environment around the nitrile and thiophene groups, which are critical for understanding their reactivity and interactions .

Case Study: Anticancer Screening

A recent study investigated a series of pyridine derivatives for their anticancer potential against multiple cell lines. The findings indicated that modifications on the thiophene ring significantly enhanced cytotoxic effects, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of various pyridine derivatives against clinical isolates of resistant bacterial strains. The results highlighted the effectiveness of certain modifications on the thiophene ring in enhancing antimicrobial activity, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations :

  • Substituents on the Pyridine Ring : Modifications at the C2, C4, or C6 positions of the pyridine core influence electronic properties and binding interactions.
  • Functional Group Replacements: Substituting nitrile (-CN) with thioxo (-S) or amino (-NH2) groups modifies hydrogen-bonding capacity.

Key Findings :

  • Chloro and Naphthyl Groups (Compound 4) : Enhance CDK2 inhibition by 2.4-fold compared to the parent compound, likely due to increased hydrophobic interactions .
  • Tetrazole Substituent (J3) : Shifts activity toward antibacterial targets (Staphylococcus aureus, Klebsiella pneumoniae), indicating substituent-dependent target selectivity .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
4-(Thiophen-2-yl)pyridine-2-carbonitrile 212.27 2.8 Low (DMSO-soluble)
6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile 294.39 3.5 Moderate
3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile 353.33 4.1 Low

Trends :

  • Trifluoromethyl Group : Enhances metabolic stability but may limit membrane permeability due to increased polarity .

Biological Activity

4-(Thiophen-2-YL)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a thiophene moiety and a cyano group. This unique arrangement contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to standard antibiotics, showcasing its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies revealed that this compound can induce apoptosis in cancer cells, which is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, derivative compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Cell Line IC50 Value (µM) Activity
MCF-710.5Moderate Inhibition
HepG215.3Strong Inhibition

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in tumor progression and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Some studies suggest that it may also possess antioxidant activities, which contribute to its protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiophene and pyridine rings significantly affect the biological activity of derivatives. For example:

  • Substituents that enhance electron density on the thiophene ring improve antimicrobial potency.
  • Variations in the cyano group’s position can influence anticancer efficacy, suggesting that careful tuning of substituents can optimize activity .

Case Studies

  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most active compound showed an MIC value of 3.12 µg/mL against S. aureus, indicating strong antibacterial properties compared to traditional antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
  • Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound derivatives were found to exhibit selective cytotoxicity towards MCF-7 cells with minimal effects on normal cell lines, highlighting their potential for targeted cancer therapy .

Q & A

Q. What are the standard synthetic methodologies for preparing 4-(thiophen-2-yl)pyridine-2-carbonitrile, and how can reaction parameters be optimized?

Answer: The compound can be synthesized via:

  • Nucleophilic substitution : Reacting brominated pyridine derivatives with thiophene-based nucleophiles in anhydrous DMF at 110–120°C for 18–24 hours .
  • Multicomponent condensation : Using 2-acetylthiophene, aldehydes, and cyanoacetate derivatives in the presence of ammonium acetate . Optimization strategies :
  • Use slow reagent addition to minimize side reactions.
  • Maintain an inert atmosphere (N₂/Ar) to prevent oxidation.
  • Adjust solvent polarity (e.g., DMF > THF) to enhance solubility.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and cyano carbons (δ ~115 ppm).
  • FT-IR : Identify C≡N stretching vibrations (~2200 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹).
  • X-ray crystallography : Resolve molecular geometry, as demonstrated for related pyridine-thiophene hybrids .

Q. What safety protocols are recommended for handling this compound given its undefined toxicity profile?

Answer:

  • Conduct all manipulations in fume hoods with ≥100 fpm face velocity.
  • Use double-gloving (nitrile) and sealed containers under nitrogen.
  • Perform preliminary toxicity screening using in vitro assays (e.g., zebrafish embryo models) .

Q. What chromatographic methods are most effective for purifying this compound reaction mixtures?

Answer:

  • Flash chromatography : Silica gel with hexane/ethyl acetate (70:30 → 50:50 gradient).
  • Prep-HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase (retention factor k' ≈ 2.1–2.4) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental observations in the dipole moments of this compound derivatives?

Answer:

  • Re-evaluate computational parameters (e.g., B3LYP/6-311++G(d,p) vs. M06-2X functionals).
  • Validate with dielectric constant measurements and X-ray-derived electrostatic potentials .

Q. What experimental design considerations are essential when investigating the structure-activity relationship (SAR) of this compound in kinase inhibition assays?

Answer:

  • Synthesize derivatives with systematic substitutions at the thiophene (position 4) and pyridine (position 2) rings.
  • Use surface plasmon resonance (SPR) for binding kinetics and molecular dynamics simulations to explain activity trends .

Q. Which crystallization techniques yield high-quality single crystals for X-ray analysis?

Answer:

  • Slow evaporation : DMSO/EtOH (1:3 v/v) at 4°C.
  • Vapor diffusion : Diethyl ether as antisolvent.
  • Maintain supersaturation ratios (1.2–1.5) to prevent twinning .

Q. How can machine learning models predict novel biological targets for derivatives of this compound?

Answer:

  • Train models using DeepChem with Extended Connectivity Fingerprints (ECFP6).
  • Apply transfer learning from ChEMBL kinase inhibition datasets (validation R² > 0.85 with >500 compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.